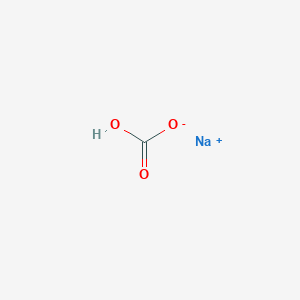

sodium;hydrogen carbonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

sodium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMBOGNXHQVGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Solvay Process: A Technical Guide to Sodium Hydrogen Carbonate Synthesis

The Solvay process, also known as the ammonia-soda process, remains a cornerstone of industrial chemical synthesis for the production of sodium carbonate, with sodium hydrogen carbonate as a key intermediate. Developed in the 1860s by Ernest Solvay, this process is lauded for its use of inexpensive and readily available raw materials: brine (sodium chloride solution) and limestone (calcium carbonate).[1][2][3][4][5] A critical aspect of the process's economic viability is the efficient recycling of ammonia (B1221849).[1][3] This technical guide provides an in-depth exploration of the core principles and methodologies of the Solvay process, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Principles

The overall chemical transformation of the Solvay process can be summarized as the reaction of sodium chloride and calcium carbonate to produce sodium carbonate and calcium chloride.[3][6] However, the direct reaction is not feasible. The process is ingeniously designed as a series of interacting chemical reactions.

The key steps involve:

-

Brine Purification and Ammoniation: Saturation of purified brine with ammonia.

-

Carbonation (or Carbonation): Precipitation of sodium hydrogen carbonate by carbonating the ammoniated brine.

-

Filtration: Separation of the sodium hydrogen carbonate precipitate.

-

Calcination: Decomposition of sodium hydrogen carbonate to sodium carbonate.

-

Ammonia Recovery: Regeneration of ammonia from the filtrate for reuse.

Quantitative Data Summary

The operational parameters of the Solvay process are critical for maximizing yield and efficiency. The following tables summarize the key quantitative data for each major stage.

Table 1: Operating Conditions for the Solvay Process

| Process Stage | Parameter | Value/Range | Notes |

| Limestone Calcination | Temperature | 950 - 1100 °C | Thermal decomposition of calcium carbonate to produce calcium oxide and carbon dioxide.[3][6] |

| Brine Ammoniation | Ammonia Concentration | ~4.8 mol/dm³ | The brine is saturated with ammonia gas. |

| Temperature | Cooled to around 30°C | The ammoniation process is exothermic. | |

| Carbonation | Temperature | 10 - 20 °C | Low temperature favors the precipitation of sodium hydrogen carbonate due to its lower solubility.[2] |

| NaHCO₃ Calcination | Temperature | 160 - 230 °C | Thermal decomposition of sodium hydrogen carbonate to sodium carbonate, water, and carbon dioxide.[3][6] |

| Ammonia Recovery | Reactants | Ammonium (B1175870) chloride, Calcium hydroxide (B78521) | The filtrate from the carbonation step is treated with milk of lime (calcium hydroxide suspension). |

Table 2: Key Chemical Reactions and Yields

| Step | Reaction | Theoretical Yield |

| Limestone Calcination | CaCO₃(s) → CaO(s) + CO₂(g) | ~95% conversion |

| Brine Ammoniation | NaCl(aq) + NH₃(g) + H₂O(l) → Ammoniated Brine | N/A |

| Carbonation | NaCl(aq) + NH₃(aq) + CO₂(g) + H₂O(l) → NaHCO₃(s) + NH₄Cl(aq) | ~75% based on NaCl |

| Calcination | 2NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g) | ~99.5% conversion |

| Ammonia Recovery | 2NH₄Cl(aq) + Ca(OH)₂(aq) → 2NH₃(g) + CaCl₂(aq) + 2H₂O(l) | >98% recovery of ammonia |

Experimental Protocols

The following are detailed methodologies for the key experimental stages of the Solvay process, suitable for laboratory-scale synthesis and investigation.

Brine Purification

Objective: To remove impurities such as magnesium and calcium ions from the brine solution, which can interfere with the process.

Methodology:

-

Prepare a saturated sodium chloride (NaCl) solution (brine).

-

Add a small amount of sodium carbonate (Na₂CO₃) to the brine to precipitate any calcium ions as calcium carbonate (CaCO₃).

-

Add a small amount of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) to precipitate magnesium ions as magnesium hydroxide (Mg(OH)₂).

-

Allow the precipitates to settle.

-

Filter the brine to remove the solid impurities.

Ammoniation of Brine

Objective: To dissolve ammonia gas in the purified brine to form ammoniated brine.

Methodology:

-

Transfer the purified brine to a gas washing bottle or a suitable reaction vessel equipped with a gas inlet tube.

-

Bubble ammonia gas (NH₃) through the brine. The dissolution of ammonia is an exothermic process, so the vessel should be cooled in an ice bath to maintain a low temperature.

-

Continue bubbling ammonia until the brine is saturated. This can be monitored by measuring the pH of the solution, which should become strongly alkaline.

Carbonation of Ammoniated Brine

Objective: To precipitate sodium hydrogen carbonate by reacting the ammoniated brine with carbon dioxide.

Methodology:

-

Transfer the cold ammoniated brine to a tall reaction vessel (e.g., a graduated cylinder or a specialized carbonating tower) equipped with a gas diffuser at the bottom.

-

Maintain the temperature of the solution at 10-15°C using an external cooling bath.

-

Bubble carbon dioxide (CO₂) gas through the solution via the gas diffuser. The CO₂ can be generated from the thermal decomposition of calcium carbonate or from a cylinder of compressed CO₂.

-

Continue the flow of CO₂ until the precipitation of sodium hydrogen carbonate (NaHCO₃) is complete. The low temperature is crucial as NaHCO₃ is less soluble than sodium chloride in these conditions.[1]

Filtration and Washing of Sodium Hydrogen Carbonate

Objective: To separate the precipitated sodium hydrogen carbonate from the ammonium chloride solution.

Methodology:

-

Filter the cold slurry from the carbonation step using a Buchner funnel and vacuum filtration.

-

Wash the collected precipitate with a small amount of cold, saturated sodium chloride solution to remove any adhering ammonium chloride.

-

Wash the precipitate again with a small amount of cold water.

-

Dry the purified sodium hydrogen carbonate crystals.

Calcination of Sodium Hydrogen Carbonate

Objective: To produce sodium carbonate by heating sodium hydrogen carbonate.

Methodology:

-

Place the dried sodium hydrogen carbonate in a crucible or a suitable heating vessel.

-

Heat the sample in a furnace or with a Bunsen burner. The temperature should be maintained between 160°C and 230°C.[3][6]

-

The decomposition will release water vapor and carbon dioxide. Continue heating until a constant weight is achieved, indicating the complete conversion to sodium carbonate (Na₂CO₃).

Ammonia Recovery

Objective: To regenerate ammonia from the filtrate for reuse.

Methodology:

-

Combine the filtrate and washings from the filtration step, which contain ammonium chloride (NH₄Cl).

-

Add calcium hydroxide (Ca(OH)₂), in the form of milk of lime, to the solution.

-

Gently heat the mixture. Ammonia gas will be evolved.

-

The evolved ammonia gas can be collected by bubbling it through water or back into the brine for the ammoniation step of a subsequent cycle.

Process Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the Solvay process.

Caption: Workflow of the Solvay process for sodium hydrogen carbonate and sodium carbonate synthesis.

Logical Relationships in the Carbonation Tower

The precipitation of sodium hydrogen carbonate in the carbonation tower is the central step of the Solvay process. The following diagram illustrates the key chemical equilibria and reactions occurring within this stage.

Caption: Chemical relationships within the carbonation tower of the Solvay process.

References

- 1. Solvay process - Wikipedia [en.wikipedia.org]

- 2. Solvay Process Steps, Equations, Advantages & Uses Explained [vedantu.com]

- 3. Solvay_process [chemeurope.com]

- 4. Solvay Process | History, Chemical Compounds & Stages - Lesson | Study.com [study.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Solvay process [chemeurope.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Sodium Bicarbonate for Laboratory Use

Introduction

Sodium bicarbonate (NaHCO₃), commonly known as baking soda, is a ubiquitous and versatile inorganic salt with critical applications in research, clinical, and pharmaceutical laboratories.[1] Composed of a sodium cation (Na⁺) and a bicarbonate anion (HCO₃⁻), it presents as a white, crystalline solid.[1] Its utility stems from its distinct chemical properties, including its role as a weak base, its thermal instability, and its central function in one of biology's most important buffering systems. This guide provides a detailed overview of its chemical properties, quantitative data, and key experimental protocols relevant to laboratory professionals.

Core Physical and Chemical Properties

Sodium bicarbonate's fundamental properties are summarized below. It is an odorless, white powder with a slightly alkaline taste.[2][3] It is stable in dry air but slowly decomposes in moist air, making proper storage essential.[4]

| Property | Value | Citations |

| IUPAC Name | Sodium hydrogencarbonate | [1] |

| Chemical Formula | NaHCO₃ | [1][3] |

| Molar Mass | 84.01 g/mol | [2][3] |

| Appearance | White crystalline powder or lumps | [1][2] |

| Density | ~2.2 g/cm³ | [3][4] |

| Melting Point | Decomposes upon heating (starts at ~50°C) | [2][3] |

| Solubility in Ethanol | Insoluble | [2][4] |

Solubility in Water

The solubility of sodium bicarbonate in water is temperature-dependent, increasing as the temperature rises. This property is crucial for preparing aqueous solutions and buffers.

| Temperature (°C) | Solubility (g / 100 g H₂O) | Citations |

| 0 | 6.9 | [2] |

| 10 | 8.2 | [2] |

| 20 | 9.6 | [2] |

| 30 | 11.1 | [2][5] |

| 40 | 12.7 | [2] |

| 50 | 14.5 | [2] |

| 60 | 16.4 | [2][5] |

| 80 | 19.7 | [2] |

| 100 | 23.6 | [2] |

pH of Aqueous Solutions

Sodium bicarbonate is a weak base, and its solutions are alkaline. The pH of a freshly prepared 0.1 M aqueous solution is approximately 8.3.[2][3] The bicarbonate ion (HCO₃⁻) is amphoteric, meaning it can act as both an acid and a base, which is the foundation of its buffering capacity.[1][6]

| Concentration | Approximate pH | Citations |

| 0.1 M (freshly prepared) | 8.3 | [2] |

| 1% aqueous solution | 8.3 | [3] |

| Saturated Solution | 8.0 - 9.0 | [2] |

Key Laboratory Reactions & Applications

The Bicarbonate Buffering System in Cell Culture

In cell and tissue culture, maintaining a stable physiological pH (typically 7.2-7.4) is critical. Sodium bicarbonate is the most common buffering agent used in media, where it works in conjunction with a controlled CO₂ atmosphere (typically 5-10%).[7][8] Cellular respiration produces CO₂, which dissolves in the culture medium to form carbonic acid (H₂CO₃), lowering the pH. The bicarbonate buffer system counteracts this by the reversible reaction shown below, effectively neutralizing excess H⁺ ions.[7][9]

Thermal Decomposition

When heated, sodium bicarbonate undergoes thermal decomposition, a reaction that is fundamental to its use as a leavening agent and is a common basis for experiments in gravimetric analysis.[10][11] Decomposition begins at temperatures as low as 50-80°C and proceeds more rapidly at higher temperatures (e.g., 200°C), yielding sodium carbonate (Na₂CO₃), water, and carbon dioxide gas.[1][2]

The balanced chemical equation is: 2NaHCO₃(s) + heat → Na₂CO₃(s) + H₂O(g) + CO₂(g) [1][12]

Acid Neutralization

Sodium bicarbonate reacts readily with acids to produce a salt, water, and carbon dioxide.[1][13] This neutralization reaction is exothermic and is characterized by effervescence due to the production of CO₂ gas.[13][14] In the laboratory, this property is exploited for safely neutralizing acid spills and for quantitative analysis, where the mass of CO₂ lost can be used to determine the initial amount of bicarbonate.[1][15]

The general ionic equation is: NaHCO₃(s) + H⁺(aq) → Na⁺(aq) + H₂O(l) + CO₂(g) [1]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Sodium Bicarbonate Buffer (pH ≈ 8.3)

This protocol describes the preparation of a simple bicarbonate buffer.

Materials:

-

Sodium Bicarbonate (NaHCO₃), reagent grade

-

Distilled or deionized water

-

1 L volumetric flask or beaker

-

Magnetic stirrer and stir bar

-

pH meter, calibrated

Methodology:

-

Weigh out 8.401 grams of sodium bicarbonate.[16]

-

Transfer the powder to a 1 L beaker containing approximately 800 mL of distilled water.[16]

-

Place the beaker on a magnetic stirrer and add a stir bar. Mix until the solid is completely dissolved.[16]

-

If a specific pH other than the natural pH of the solution is required, adjust by slowly adding a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring with a calibrated pH meter. For carbonate-bicarbonate buffers at higher pH values, sodium carbonate (Na₂CO₃) is added.[17][18]

-

Once dissolved (and the pH is adjusted, if necessary), transfer the solution to a 1 L volumetric flask and add distilled water to the mark.

-

For cell culture applications, the solution must be filter-sterilized through a 0.22 µm filter.[19] Do not autoclave sodium bicarbonate solutions, as heating will cause decomposition and a significant increase in pH due to CO₂ loss.[19]

Protocol 2: Gravimetric Analysis by Thermal Decomposition

This experiment determines the purity of a NaHCO₃ sample by measuring the mass loss upon decomposition.

Materials:

-

Sodium Bicarbonate (NaHCO₃) sample

-

Porcelain crucible and lid

-

Bunsen burner, ring stand, and clay triangle

-

Analytical balance

-

Desiccator

Methodology:

-

Heat a clean, dry crucible and lid with a strong Bunsen burner flame for 10 minutes to remove any volatile contaminants.[20]

-

Allow the crucible and lid to cool to room temperature in a desiccator, then weigh them accurately on an analytical balance.[11]

-

Add approximately 1.5-2.0 grams of the sodium bicarbonate sample to the crucible. Weigh the crucible, lid, and sample together accurately.[11]

-

Place the crucible with the sample on the clay triangle and heat it gently at first, then more strongly, with the Bunsen burner for 15-20 minutes.[10][20] Ensure the lid is slightly ajar to allow gaseous products to escape.

-

Turn off the burner and allow the crucible to cool completely to room temperature in a desiccator.

-

Weigh the cooled crucible, lid, and its solid contents (the sodium carbonate residue).[11]

-

To ensure the reaction is complete, heat the crucible for another 10 minutes, cool, and reweigh. Repeat this step until a constant mass is obtained (two consecutive readings are within ±0.002 g).[20]

-

Calculate the initial mass of NaHCO₃ and the final mass of the Na₂CO₃ residue. Use stoichiometry to determine the theoretical yield of Na₂CO₃ and compare it to the experimental yield to assess the purity of the original sample.[10][12]

Safety and Handling

-

General: Sodium bicarbonate is considered non-toxic and presents a low hazard.[2][4]

-

Handling: Wear standard laboratory personal protective equipment (PPE), including safety glasses and gloves. Avoid creating dust during handling.[21][22]

-

Storage: Sodium bicarbonate is hygroscopic and decomposes in moist air.[4][21] Store in a tightly sealed container in a cool, dry, well-ventilated place away from strong acids and high heat.[21][23]

-

Spills: Spills can be swept up and placed in a suitable container for disposal.[4][21]

References

- 1. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 2. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. laballey.com [laballey.com]

- 4. Sodium Bicarbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. brainly.com [brainly.com]

- 6. proprep.com [proprep.com]

- 7. Sodium bicarbonate Solution 7.5% [himedialabs.com]

- 8. bio-techne.com [bio-techne.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. flinnsci.com [flinnsci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sodium Bicarbonate Formal Lab Report | ipl.org [ipl.org]

- 13. tutorchase.com [tutorchase.com]

- 14. echemi.com [echemi.com]

- 15. studylib.net [studylib.net]

- 16. creighton.edu [creighton.edu]

- 17. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]

- 18. Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 19. researchgate.net [researchgate.net]

- 20. alameda.edu [alameda.edu]

- 21. media.laballey.com [media.laballey.com]

- 22. deca.upc.edu [deca.upc.edu]

- 23. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium hydrogen carbonate (NaHCO₃), a reaction of significant interest across various scientific and industrial fields, including pharmaceuticals, food science, and chemical engineering. This document details the core reaction mechanism, kinetics, and experimental protocols for its analysis, presenting quantitative data in a structured format for ease of comparison and application.

Executive Summary

The thermal decomposition of sodium hydrogen carbonate is an endothermic process that yields sodium carbonate (Na₂CO₃), water (H₂O), and carbon dioxide (CO₂). The reaction typically initiates at temperatures above 50°C and proceeds more rapidly at higher temperatures.[1][2][3] The overall balanced chemical equation for this decomposition is:

2NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g) [2][4]

While this equation represents the stoichiometry of the reaction, the underlying mechanism is more complex, involving intermediate steps and being influenced by experimental conditions such as heating rate, particle size, and the surrounding atmosphere.[5][6] This guide will delve into these aspects, providing a detailed understanding for researchers and professionals.

Core Reaction Mechanism

The decomposition of sodium hydrogen carbonate is not a single-step event but rather a series of reactions. A proposed mechanism suggests the following key steps, particularly at lower temperatures:

-

Proton Transfer: The process is thought to be initiated by the transfer of a proton between adjacent bicarbonate ions within the crystal lattice.[7]

-

Formation of Carbonic Acid and a Carbonate Ion: This proton transfer leads to the formation of carbonic acid (H₂CO₃) and a carbonate ion (CO₃²⁻).

-

Decomposition of Carbonic Acid: The unstable carbonic acid then decomposes to form water and carbon dioxide.

This can be represented as:

-

HCO₃⁻ + HCO₃⁻ → H₂CO₃ + CO₃²⁻

-

H₂CO₃ → H₂O + CO₂

The presence of hydrogen-bonded chains of bicarbonate ions in the crystal structure facilitates this proton transfer.[7]

Quantitative Data Summary

The kinetics of sodium hydrogen carbonate decomposition have been investigated under various conditions, leading to a range of reported activation energies and reaction orders. This variation can be attributed to differences in experimental setups, sample characteristics, and the kinetic models applied for data analysis.

| Parameter | Value | Temperature Range (°C) | Method | Source |

| Activation Energy (Ea) | 85.7 kJ/mol (20.5 kcal/mol) | 107 - 177 | TGA | [5] |

| 102 kJ/mol | > 127 | TGA | [8][9] | |

| 32 kJ/mol | > 167 | Isothermal Decomposition | [6] | |

| 64 kJ/mol | < 117 | Isothermal Decomposition in N₂ | [6] | |

| 130 kJ/mol | < 117 | Isothermal Decomposition in CO₂ | [6] | |

| Reaction Order (n) | ~1 (First-order) | < 117 | Isothermal Decomposition | [6][9][10] |

| ~2 (Second-order) | Not Specified | Non-isothermal TGA | [11] | |

| Decomposition Temperature | Onset around 50-80°C | Ambient Pressure | General Observation | [1][4][12] |

| Faster conversion at 200°C | Ambient Pressure | General Observation | [4] | |

| Enthalpy of Reaction (ΔH) | 135 kJ/mol | > 127 | Not Specified | [9] |

Experimental Protocols

The primary technique for studying the thermal decomposition of sodium hydrogen carbonate is Thermogravimetric Analysis (TGA) . This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Protocol

A typical experimental protocol for analyzing the thermal decomposition of NaHCO₃ using TGA is as follows:

-

Sample Preparation: A small, accurately weighed sample of sodium hydrogen carbonate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum). The particle size of the sample should be controlled and recorded as it can influence the decomposition kinetics.[5]

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to ensure a non-reactive atmosphere and to carry away the gaseous decomposition products.[13]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate. Common heating rates used in studies are 1.25, 2.5, 5, and 10°C/min.[5][13] Isothermal experiments can also be conducted where the sample is rapidly heated to a specific temperature and the mass loss is monitored over time.

-

Data Acquisition: The TGA instrument records the sample mass and temperature continuously throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss. This data is then used to determine kinetic parameters such as activation energy and reaction order using various models like Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO).[11][14]

Visualizations

Reaction Pathway Diagram

Caption: Overall thermal decomposition pathway of sodium hydrogen carbonate.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying the thermal decomposition of sodium hydrogen carbonate using TGA.

References

- 1. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decomposition of Sodium Bicarbonate - Balanced Equation [thoughtco.com]

- 3. flinnsci.com [flinnsci.com]

- 4. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of solid sodium bicarbonate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Kinetics of sodium bicarbonate decomposition [open.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. stem.org.uk [stem.org.uk]

- 13. researchgate.net [researchgate.net]

- 14. Thermogravimetric Analysis and Chemical Kinetic for Regeneration of Sodium Carbonate Solid Sorbent | Scientific.Net [scientific.net]

Crystalline Structure of Sodium Bicarbonate and its Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bicarbonate (NaHCO₃), a compound of significant interest in the pharmaceutical and chemical industries, is known to exist in various crystalline forms, or polymorphs. The specific polymorphic form of an active pharmaceutical ingredient (API) or an excipient can profoundly influence its physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding and control of the crystalline structure of sodium bicarbonate are therefore critical for drug development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the crystalline structure of sodium bicarbonate and its known polymorphs, with a focus on their crystallographic properties, synthesis, and characterization.

Polymorphs of Sodium Bicarbonate

Sodium bicarbonate is known to exist in one primary mineral form, nahcolite. Other related sodium carbonate and bicarbonate minerals, sometimes mistaken for or associated with sodium bicarbonate polymorphs, include thermonatrite and wegscheiderite. For the purpose of this guide, we will consider these as distinct, yet structurally related, compounds that are important to differentiate during characterization.

Data Presentation: Crystallographic Properties

The crystallographic data for nahcolite and the related minerals thermonatrite and wegscheiderite are summarized in the table below for comparative analysis.

| Parameter | Nahcolite (NaHCO₃) | Thermonatrite (Na₂CO₃·H₂O) | Wegscheiderite (Na₅H₃(CO₃)₄) |

| Chemical Formula | NaHCO₃[1][2] | Na₂CO₃·H₂O[3][4] | Na₅H₃(CO₃)₄[5] |

| Crystal System | Monoclinic[1][2] | Orthorhombic[3][4] | Triclinic[5] |

| Space Group | P2₁/n[1][2] | Pca2₁[4] | P1 |

| Unit Cell Parameters | a = 7.47 Å, b = 9.68 Å, c = 3.48 Åβ = 93.38°[1] | a = 10.72 Å, b = 5.24 Å, c = 6.46 Å[4] | a = 10.04 Å, b = 15.56 Å, c = 3.466 Åα = 91.917°, β = 95.817°, γ = 108.667°[6] |

| Z (Formula units/unit cell) | 4[1] | 4[4] | 2[6] |

| Calculated Density (g/cm³) | 2.22[7] | 2.26[8] | 2.33[6] |

Experimental Protocols

The controlled synthesis and rigorous characterization of sodium bicarbonate polymorphs are essential for research and development. This section details the methodologies for key experiments.

Synthesis of Nahcolite (Sodium Bicarbonate)

1. Reaction Crystallization (Modified Solvay Process)

This method is analogous to the industrial Solvay process and can be adapted for laboratory-scale synthesis.

-

Principle: Carbon dioxide is bubbled through an ammoniated brine solution, leading to the precipitation of sodium bicarbonate due to its lower solubility.

-

Procedure:

-

Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

-

Bubble ammonia (B1221849) gas (NH₃) through the brine solution until saturation to form ammoniated brine.

-

In a separate vessel, generate carbon dioxide (CO₂) gas, for instance, by reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl).[9]

-

Bubble the CO₂ gas through the ammoniated brine solution.[9] The reaction is: NaCl + NH₃ + CO₂ + H₂O → NaHCO₃(s) + NH₄Cl.

-

Maintain the temperature of the reaction mixture below 15°C to minimize the solubility of sodium bicarbonate and promote precipitation.

-

The precipitated sodium bicarbonate (nahcolite) is then collected by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove residual ammonium (B1175870) chloride.

-

Dry the crystals in a vacuum oven at a temperature below 50°C to avoid thermal decomposition.

-

2. Cooling Crystallization

This method relies on the temperature-dependent solubility of sodium bicarbonate.

-

Principle: A saturated solution of sodium bicarbonate at an elevated temperature is cooled, leading to supersaturation and subsequent crystallization.

-

Procedure:

-

Prepare a saturated solution of sodium bicarbonate in deionized water at a temperature of 60-70°C.

-

Filter the hot solution to remove any undissolved particles.

-

Allow the solution to cool slowly and undisturbed to room temperature. The rate of cooling can influence crystal size and habit.

-

For more controlled crystallization, a programmable cooling profile can be employed.

-

The resulting crystals are collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum.

-

Characterization of Sodium Bicarbonate Polymorphs

1. Single-Crystal X-ray Diffraction (SC-XRD)

-

Objective: To determine the precise crystal structure, including unit cell dimensions, space group, and atomic positions.

-

Methodology:

-

Mount a suitable single crystal (typically < 0.5 mm in all dimensions) on a goniometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model using full-matrix least-squares procedures.

-

2. Powder X-ray Diffraction (PXRD)

-

Objective: To identify the crystalline phase and assess the purity of a bulk sample.

-

Methodology:

-

Gently grind the sample to a fine, homogeneous powder.

-

Mount the powder on a sample holder.

-

Record the XRD pattern over a specific 2θ range (e.g., 5-50°) using a powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Compare the resulting diffraction pattern with standard reference patterns from databases (e.g., ICDD) or patterns calculated from single-crystal data to identify the polymorph.

-

3. Differential Scanning Calorimetry (DSC)

-

Objective: To investigate the thermal properties of the material, such as melting, decomposition, and phase transitions.

-

Methodology:

-

Accurately weigh a small amount of the sample (typically 3-10 mg) into an aluminum pan.

-

Seal the pan (hermetically if studying processes involving volatiles).

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25-300°C).

-

The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. For sodium bicarbonate, an endotherm corresponding to its decomposition to sodium carbonate, water, and carbon dioxide is expected, typically starting around 100-150°C.[2][10]

-

4. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and monitor mass loss as a function of temperature.

-

Methodology:

-

Place a precisely weighed sample (typically 10-20 mg) into a tared TGA pan.[3]

-

Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[1][3]

-

The TGA curve will show a mass loss step corresponding to the decomposition of sodium bicarbonate, which begins at approximately 100°C.[1]

-

5. Vibrational Spectroscopy (FTIR and Raman)

-

Objective: To obtain information about the molecular vibrations, which are sensitive to the crystal packing and hydrogen bonding, thus allowing for the differentiation of polymorphs.

-

FTIR Spectroscopy Methodology:

-

Raman Spectroscopy Methodology:

-

Place the sample under a Raman microscope.

-

Excite the sample with a monochromatic laser source.

-

Collect the scattered light and generate the Raman spectrum.

-

Polymorphs can be distinguished by differences in the positions and intensities of the Raman bands, particularly in the low-frequency lattice vibration region.[8]

-

Mandatory Visualizations

Logical Relationships and Experimental Workflows

In the context of sodium bicarbonate polymorphism, signaling pathways are not directly applicable. Instead, diagrams illustrating the thermodynamic relationships between phases and a typical experimental workflow for polymorph screening are more relevant and are provided below.

Caption: Thermodynamic relationships between sodium bicarbonate and related compounds.

Caption: A typical experimental workflow for polymorph screening and selection.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Decomposition of Sodium Bicarbonate - Edubirdie [edubirdie.com]

- 5. resources.rigaku.com [resources.rigaku.com]

- 6. benchchem.com [benchchem.com]

- 7. Fourier-Transform Infrared Spectroscopy Analysis of Mechanochemical Transformation Kinetics of Sodium Carbonate to Bicarbonate | Science of Sintering [ojs.itn.sanu.ac.rs]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. youtube.com [youtube.com]

- 10. sfu.ca [sfu.ca]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Sodium Bicarbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of sodium bicarbonate in various organic solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work. This document summarizes quantitative solubility data, outlines experimental protocols for solubility determination, and presents a visual workflow to guide experimental design.

Quantitative Solubility of Sodium Bicarbonate in Organic Solvents

The solubility of sodium bicarbonate, an inorganic salt, is generally limited in organic solvents due to its ionic nature. The following table summarizes available quantitative data on its solubility in several common organic solvents. It is important to note that for many organic solvents, sodium bicarbonate is considered practically insoluble.

| Solvent | Temperature (°C) | Solubility |

| Methanol | 22 | 2.13 wt%[1][2] |

| Acetone | 22 | 0.02 wt%[1][2] |

| Ethanediol (Ethylene Glycol) | 20 | 3.46 g/100 g[3] |

| Glycerine (Glycerol) | 155 | 98.3 g/100 g[3] |

| Dimethylformamide (DMF) | 100 | Dissolution rate constant: (5.5 ± 0.3) x 10⁻⁹ mol cm⁻² s⁻¹[4] |

Qualitative Solubility Observations:

-

Ethanol: Sodium bicarbonate is widely reported as insoluble or practically insoluble in ethanol.[1][2][5][6][7][8][9][10]

-

Diethyl Ether: It is considered practically insoluble in diethyl ether.[6]

-

Dimethyl Sulfoxide (B87167) (DMSO): While used in combination with sodium bicarbonate in some medical applications, its direct solubility is not well-documented, with some indications that carbonates have low solubility in DMSO.[11][12][13][14]

-

Other Solvents: Sodium bicarbonate is reported to be insoluble in carbon disulfide, alkyl acetates, benzonitrile, liquid ammonia, halocarbons, and hydrocarbons.[2][3]

Experimental Protocols for Determining Solubility

Accurate determination of solubility is crucial for many research and development applications. Below are detailed methodologies for key experiments to quantify the solubility of sodium bicarbonate in organic solvents.

Isothermal Equilibrium Method

This is a standard method for determining the solubility of a solid in a liquid.

Objective: To determine the saturation solubility of sodium bicarbonate in a specific organic solvent at a constant temperature.

Materials:

-

Sodium bicarbonate (analytical grade, dried)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, ICP-OES, or titrator)

Procedure:

-

Preparation: Add an excess amount of dried sodium bicarbonate to a known volume or weight of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sampling: Carefully extract a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Filtration: Immediately filter the collected supernatant through a membrane filter that is compatible with the organic solvent to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining sodium bicarbonate can be measured. This method is suitable for non-volatile solvents.

-

Titration: The bicarbonate concentration in the saturated solution can be determined by acid-base titration. A known volume of the saturated solution is diluted with deionized water and titrated with a standardized solution of a strong acid (e.g., HCl).

-

Spectroscopic/Chromatographic Methods: For very low solubilities, more sensitive analytical techniques may be required. The concentration of sodium ions can be determined using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

UV-Visible Spectrophotometry for Dissolution Rate

This method can be adapted to study the kinetics of dissolution, as demonstrated in the study of sodium bicarbonate in dimethylformamide.

Objective: To monitor the dissolution rate of sodium bicarbonate by observing the change in absorbance of an indicator.

Materials:

-

Sodium bicarbonate

-

Dimethylformamide (DMF)

-

2-cyanophenol (or another suitable indicator that reacts with bicarbonate)

-

UV-Visible spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Indicator Solution Preparation: Prepare a solution of 2-cyanophenol in DMF of a known concentration.

-

Reaction Monitoring:

-

Place the 2-cyanophenol solution in a cuvette and allow it to equilibrate to the desired temperature (e.g., 100°C) in the spectrophotometer.

-

Add a known amount of sodium bicarbonate to the cuvette.

-

Immediately begin monitoring the change in absorbance at the wavelength corresponding to the deprotonated 2-cyanophenolate anion. The deprotonation of 2-cyanophenol by the dissolved bicarbonate leads to a color change that can be quantified.

-

-

Data Analysis: The dissolution rate constant can be determined by fitting the experimental absorbance versus time data to a suitable kinetic model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of sodium bicarbonate solubility using the isothermal equilibrium method.

Caption: General workflow for determining sodium bicarbonate solubility.

This guide provides a foundational understanding of sodium bicarbonate's solubility in organic solvents and the methodologies to determine it. For specific applications, further optimization of the experimental protocols may be necessary.

References

- 1. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 2. Sodium bicarbonate - Sciencemadness Wiki [sciencemadness.org]

- 3. SODIUM BICARBONATE - Ataman Kimya [atamanchemicals.com]

- 4. Comparative solubilisation of potassium carbonate, sodium bicarbonate and sodium carbonate in hot dimethylformamide: application of cylindrical particle surface-controlled dissolution theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. himedialabs.com [himedialabs.com]

- 7. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. apexbt.com [apexbt.com]

- 10. echemi.com [echemi.com]

- 11. Dimethyl sulfoxide and sodium bicarbonate in the treatment of refractory cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Dimethyl sulfoxide-sodium bicarbonate infusion for palliative care and pain relief in patients with metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bicarbonate Buffer System: A Technical Guide to pKa and Buffer Preparation for Researchers and Drug Development Professionals

An in-depth exploration of the bicarbonate buffer system, its relevant pKa values, and detailed protocols for its preparation and application in scientific research and pharmaceutical development.

The sodium bicarbonate buffer system is a cornerstone of biological and chemical research, playing a critical role in maintaining pH homeostasis in physiological systems and serving as a versatile buffer in a myriad of in vitro applications. Its importance is particularly pronounced in cell culture, drug formulation, and immunoassays. A thorough understanding of its chemical principles, particularly the pKa values of carbonic acid, is paramount for its effective and accurate utilization. This technical guide provides a comprehensive overview of the bicarbonate buffer system, detailed experimental protocols for its preparation, and quantitative data to aid researchers, scientists, and drug development professionals in their work.

The Chemical Foundation of the Bicarbonate Buffer System

The bicarbonate buffer system is a complex equilibrium involving carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). This system is characterized by two key dissociation constants (pKa values) that govern its buffering capacity at different pH ranges.

The first equilibrium involves the hydration of dissolved carbon dioxide to form carbonic acid, which then dissociates into a bicarbonate ion and a proton:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

The apparent pKa for this equilibrium (pKa₁) is approximately 6.1 at physiological temperature (37 °C).[1][2][3] This value is an amalgamation of the hydration and the true first dissociation of carbonic acid. This pKa is central to the maintenance of blood pH, which is tightly regulated around 7.4.[1]

The second equilibrium involves the dissociation of the bicarbonate ion into a carbonate ion and a proton:

HCO₃⁻ ⇌ H⁺ + CO₃²⁻

The pKa for this second dissociation (pKa₂) is approximately 10.3.[4] This higher pKa makes the bicarbonate/carbonate system an effective buffer in more alkaline conditions.

Quantitative Data for the Bicarbonate Buffer System

A precise understanding of the parameters governing the bicarbonate buffer system is crucial for accurate buffer preparation. The following table summarizes the key quantitative data.

| Parameter | Value | Conditions | Reference |

| pKa₁ (H₂CO₃/HCO₃⁻) | ~6.1 | 37 °C, Physiological ionic strength | [1][2][3] |

| pKa₂ (HCO₃⁻/CO₃²⁻) | ~10.3 | 25 °C | [4] |

| Solubility of CO₂ in blood | ~0.03 mmol/L/mmHg | 37 °C | [1][5] |

| Effective Buffering Range (pKa₁) | pH 5.1 - 7.1 | [6] | |

| Effective Buffering Range (pKa₂) | pH 9.2 - 11.3 | ||

| Temperature Dependence of pKa₁ | Decreases with increasing temperature | [7] | |

| Salinity Dependence of pKa₁ | Decreases with increasing salinity | [7][8] |

The Henderson-Hasselbalch Equation in the Bicarbonate Buffer System

The Henderson-Hasselbalch equation is a fundamental tool for calculating the pH of a buffer solution and determining the required ratio of the conjugate acid-base pair to achieve a desired pH.

For the first equilibrium (relevant for physiological pH):

pH = pKa₁ + log₁₀([HCO₃⁻] / [H₂CO₃])

Since the concentration of carbonic acid is proportional to the partial pressure of carbon dioxide (pCO₂), the equation can be modified as:

pH = 6.1 + log₁₀([HCO₃⁻] / (0.03 * pCO₂))[1][2][5]

For the second equilibrium (relevant for alkaline buffers):

pH = pKa₂ + log₁₀([CO₃²⁻] / [HCO₃⁻])

These equations are instrumental in the preparation of bicarbonate buffers with a specific pH.

Signaling Pathways and Logical Relationships

The equilibria and the interplay between the components of the bicarbonate buffer system can be visualized as a signaling pathway or a logical workflow.

Caption: The bicarbonate buffer system equilibria, illustrating the two dissociation steps and their respective pKa values.

Experimental Protocols for Buffer Preparation

Accurate preparation of bicarbonate buffers is critical for experimental reproducibility. The following are detailed protocols for preparing common bicarbonate buffers.

Protocol 1: Preparation of a 0.1 M Sodium Bicarbonate Buffer (pH ~8.3)

This protocol is suitable for applications requiring a mildly alkaline buffer.

Materials:

-

Sodium bicarbonate (NaHCO₃, MW: 84.01 g/mol )

-

Distilled or deionized water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask (e.g., 1 L)

-

Beaker

Procedure:

-

Weighing the Reagent: Accurately weigh 8.401 g of sodium bicarbonate.[9]

-

Dissolving the Reagent: Transfer the sodium bicarbonate to a beaker containing approximately 800 mL of distilled water.

-

Mixing: Place the beaker on a stir plate and add a stir bar. Stir until the sodium bicarbonate is completely dissolved.

-

pH Measurement and Adjustment: Calibrate the pH meter according to the manufacturer's instructions. The pH of a freshly prepared 0.1 M sodium bicarbonate solution will be around 8.3.[10] If a different pH is required, it can be adjusted by carefully adding a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH). Note that adding acid will generate CO₂ gas.

-

Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add distilled water to the mark.

-

Sterilization (Optional): For cell culture or other sterile applications, the buffer should be filter-sterilized through a 0.22 µm filter.[10] Do not autoclave sodium bicarbonate solutions as heating will drive off CO₂ and increase the pH.

-

Storage: Store the buffer in a tightly sealed container to minimize the exchange of CO₂ with the atmosphere, which can alter the pH.

Protocol 2: Preparation of a Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6)

This buffer is commonly used in immunoassays, such as ELISA, for coating antigens or antibodies to microplates.

Materials:

-

Sodium carbonate (Na₂CO₃, anhydrous, MW: 105.99 g/mol )

-

Sodium bicarbonate (NaHCO₃, MW: 84.01 g/mol )

-

Distilled or deionized water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask (e.g., 1 L)

-

Beaker

Procedure for 100 mM Carbonate-Bicarbonate Coating Buffer (pH 9.6): [11]

-

Prepare Stock Solutions (Recommended for Stability): [12]

-

0.2 M Sodium Carbonate: Dissolve 21.2 g of anhydrous sodium carbonate in distilled water to a final volume of 1 L.

-

0.2 M Sodium Bicarbonate: Dissolve 16.8 g of sodium bicarbonate in distilled water to a final volume of 1 L.

-

Store these stock solutions at 4°C in tightly sealed plastic bottles.[12]

-

-

Mixing the Buffer: To prepare 100 mL of 100 mM coating buffer (pH 9.6), mix the following:

-

29.3 mL of 0.2 M Sodium Carbonate solution

-

70.7 mL of 0.2 M Sodium Bicarbonate solution

-

Adjust the final volume to 200 mL with distilled water.

-

-

Alternative Direct Preparation: [11]

-

pH Verification: Always verify the final pH of the buffer with a calibrated pH meter.

-

Storage: Use the buffer fresh or store at 4°C for a limited time in a tightly sealed container. The pH of carbonate-bicarbonate buffers can be sensitive to CO₂ absorption from the air.

Experimental Workflow for Buffer Preparation

The general workflow for preparing bicarbonate buffers can be visualized as follows:

Caption: A generalized workflow for the preparation of bicarbonate buffer solutions.

Conclusion

The sodium bicarbonate buffer system is indispensable in many areas of scientific research and pharmaceutical development. A solid grasp of its underlying chemical principles, particularly the two pKa values of the carbonic acid equilibria, is essential for its proper application. By following detailed and accurate experimental protocols, researchers can prepare reliable and reproducible bicarbonate buffers tailored to their specific needs. The information and protocols provided in this technical guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize the bicarbonate buffer system in their critical work.

References

- 1. rk.md [rk.md]

- 2. med.libretexts.org [med.libretexts.org]

- 3. Acid–base balance: a review of normal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic acid - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. brainkart.com [brainkart.com]

- 7. researchgate.net [researchgate.net]

- 8. ncei.noaa.gov [ncei.noaa.gov]

- 9. creighton.edu [creighton.edu]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

- 12. researchgate.net [researchgate.net]

- 13. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]

The Pivotal Role of Sodium Hydrogen Carbonate in Physiological pH Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the sodium hydrogen carbonate (bicarbonate) buffer system, its physiological regulation, and its clinical significance. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

The Bicarbonate Buffer System: The Body's Primary pH Shield

The maintenance of a stable intracellular and extracellular pH is paramount for normal physiological function. The bicarbonate buffer system is the most important extracellular buffer in the human body, responsible for maintaining blood pH within a narrow range of 7.35 to 7.45.[1][2][3][4] This system involves a dynamic equilibrium between a weak acid, carbonic acid (H₂CO₃), and its conjugate base, the bicarbonate ion (HCO₃⁻).[1][3]

The core of the bicarbonate buffer system is described by the following reversible reactions:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

This equilibrium is catalyzed by the enzyme carbonic anhydrase, which is abundant in red blood cells, renal tubules, and other tissues.[1][5][6] The Henderson-Hasselbalch equation mathematically describes the relationship between blood pH and the components of the bicarbonate buffer system.[3][7][8]

pH = pKa + log([HCO₃⁻] / [H₂CO₃])

The concentration of carbonic acid is proportional to the partial pressure of carbon dioxide (PCO₂), allowing the equation to be expressed in a more clinically relevant form:[3][8]

pH = 6.1 + log([HCO₃⁻] / (0.03 * PCO₂))

Here, 6.1 is the pKa of carbonic acid at physiological temperature, and 0.03 is the solubility coefficient of CO₂ in the blood.[3][7] This equation underscores the principle that blood pH is determined by the ratio of bicarbonate to dissolved carbon dioxide.

Table 1: Key Quantitative Parameters of the Bicarbonate Buffer System

| Parameter | Normal Physiological Value | Unit |

| Arterial Blood pH | 7.35 - 7.45 | - |

| Arterial PCO₂ | 35 - 45 | mmHg |

| Arterial [HCO₃⁻] | 22 - 26 | mEq/L |

| pKa of Carbonic Acid | 6.1 | - |

| Solubility of CO₂ (α) | 0.03 | mmol/L/mmHg |

Physiological Regulation: A Coordinated Effort

The remarkable stability of blood pH is maintained by the integrated action of two major organ systems: the respiratory system and the renal system. These systems work in concert to control the two key components of the bicarbonate buffer ratio: PCO₂ and [HCO₃⁻].

Respiratory Regulation of PCO₂

The respiratory system provides a rapid mechanism for pH control by regulating the amount of CO₂ in the blood.[9][10][11] Chemoreceptors in the brainstem and peripheral arteries are sensitive to changes in blood pH and PCO₂.[10]

-

Acidosis (↓ pH): An increase in H⁺ (or PCO₂) stimulates the respiratory center, leading to an increased rate and depth of breathing (hyperventilation).[10] This enhances the exhalation of CO₂, thereby reducing the PCO₂ in the blood and shifting the buffer equilibrium to the left, which consumes H⁺ and raises the pH back towards normal.[9][11]

-

Alkalosis (↑ pH): A decrease in H⁺ (or PCO₂) depresses the respiratory center, causing slower and shallower breathing (hypoventilation).[10] This retains CO₂ in the blood, increasing PCO₂ and shifting the buffer equilibrium to the right, which generates more H⁺ and lowers the pH.

This respiratory compensation can occur within minutes to hours.[6]

Renal Regulation of HCO₃⁻

The kidneys provide a slower but more powerful mechanism for pH regulation by controlling the concentration of bicarbonate in the blood.[5][6][12] This is achieved through two primary processes in the renal tubules:

-

Reabsorption of Filtered Bicarbonate: The vast majority (80-90%) of bicarbonate filtered by the glomeruli is reabsorbed, primarily in the proximal tubules, to prevent its loss in urine.[5][13]

-

Generation of New Bicarbonate: In response to acidosis, the kidneys can generate new bicarbonate ions, which are then returned to the blood. This process is coupled with the excretion of hydrogen ions, primarily in the form of ammonium (B1175870) ions (NH₄⁺).[5][13]

Renal compensation for acid-base disturbances takes hours to days to become fully effective.[5][12]

Experimental Protocols

Arterial Blood Gas (ABG) Analysis

Arterial blood gas analysis is a critical diagnostic tool for assessing a patient's acid-base status.[14][15]

Principle: ABG analyzers use electrodes to directly measure pH, PCO₂, and the partial pressure of oxygen (PO₂) in an arterial blood sample.[16] The bicarbonate concentration is then calculated using the Henderson-Hasselbalch equation.[7][17]

Procedure:

-

Sample Collection: A small volume of blood is drawn from an artery, typically the radial artery in the wrist.[14][18] The sample is collected in a heparinized syringe to prevent clotting.[14]

-

Anaerobic Handling: It is crucial to expel any air bubbles from the syringe and cap it immediately to prevent the sample from equilibrating with room air, which would alter the gas tensions.[14]

-

Analysis: The sample is promptly introduced into the ABG analyzer.[16] The machine automatically draws the blood into a measurement chamber containing the electrodes.

-

Calibration: The analyzer is regularly calibrated with solutions of known pH and gases with known partial pressures to ensure accuracy.[16]

-

Results: The analyzer provides a report with the measured values (pH, PCO₂, PO₂) and calculated parameters ([HCO₃⁻], base excess, and oxygen saturation).[15]

Measurement of Plasma Bicarbonate (Total CO₂)

While ABG analysis is common in acute care, plasma bicarbonate is often measured as part of a routine electrolyte panel in a laboratory setting.[19][20]

Principle: This method typically measures the total CO₂ content of the plasma, which includes bicarbonate, dissolved CO₂, and carbonic acid. Since bicarbonate constitutes the vast majority of the total CO₂, this measurement provides a good estimate of the plasma bicarbonate concentration.[19][20] The most common laboratory method is an enzymatic assay.[19][21]

Procedure:

-

Sample Collection: Venous blood is collected in a standard blood tube.[20]

-

Sample Preparation: The blood is centrifuged to separate the plasma from the blood cells.

-

Enzymatic Reaction:

-

Phosphoenolpyruvate (B93156) (PEP) and the plasma sample are mixed.

-

The enzyme phosphoenolpyruvate carboxylase (PEPC) catalyzes the reaction between PEP and bicarbonate to form oxaloacetate.[19][21]

-

In a coupled reaction, the enzyme malate (B86768) dehydrogenase (MDH) reduces oxaloacetate to malate, which involves the oxidation of NADH to NAD⁺.[19][21]

-

-

Spectrophotometry: The rate of disappearance of NADH is measured by a spectrophotometer at a specific wavelength (e.g., 340 nm), which is directly proportional to the bicarbonate concentration in the sample.[19]

Clinical Significance and Therapeutic Use of Sodium Bicarbonate

Disturbances in acid-base balance are classified as either metabolic or respiratory.[4][22]

-

Metabolic Acidosis: Characterized by a primary decrease in plasma [HCO₃⁻], leading to a fall in pH.[4][23]

-

Metabolic Alkalosis: Characterized by a primary increase in plasma [HCO₃⁻], leading to a rise in pH.[22][23]

-

Respiratory Acidosis: Characterized by a primary increase in PCO₂ due to hypoventilation, leading to a fall in pH.[4][23]

-

Respiratory Alkalosis: Characterized by a primary decrease in PCO₂ due to hyperventilation, leading to a rise in pH.[22][23]

Table 2: Primary Changes in Acid-Base Disorders

| Disorder | Primary Change | pH | Compensatory Response |

| Metabolic Acidosis | ↓ [HCO₃⁻] | ↓ | ↓ PCO₂ (Hyperventilation) |

| Metabolic Alkalosis | ↑ [HCO₃⁻] | ↑ | ↑ PCO₂ (Hypoventilation) |

| Respiratory Acidosis | ↑ PCO₂ | ↓ | ↑ [HCO₃⁻] (Renal Retention) |

| Respiratory Alkalosis | ↓ PCO₂ | ↑ | ↓ [HCO₃⁻] (Renal Excretion) |

Therapeutic Administration of Sodium Bicarbonate

The administration of intravenous sodium bicarbonate is a therapeutic strategy to directly increase the plasma bicarbonate concentration, thereby raising the pH in cases of severe metabolic acidosis.[24][25] However, its use is a subject of ongoing debate and is generally reserved for specific situations.[25][26]

Indications:

-

Severe metabolic acidosis (e.g., pH < 7.1-7.2) to mitigate the adverse cardiovascular effects of acidemia.[27]

-

Certain types of poisoning, such as tricyclic antidepressant overdose, to reduce the cardiotoxic effects.[28]

-

Urinary alkalinization to enhance the excretion of certain toxins like salicylates.[28]

-

Chronic metabolic acidosis, particularly in the context of chronic kidney disease (CKD).[24][26]

Potential Adverse Effects: The administration of sodium bicarbonate is not without risks, which include:

-

Hypernatremia and fluid overload.[28]

-

Worsening of intracellular acidosis due to the production of CO₂, which can readily cross cell membranes.[28]

Conclusion

The sodium hydrogen carbonate buffer system is a cornerstone of physiological homeostasis, providing a rapid and robust defense against fluctuations in pH. Its efficacy is magnified by the integrated regulatory actions of the respiratory and renal systems. A thorough understanding of this system, from its fundamental chemistry to its clinical application, is essential for researchers and clinicians in various fields, including drug development, where acid-base balance can significantly influence drug efficacy and safety. The judicious use of sodium bicarbonate as a therapeutic agent requires a careful consideration of the underlying pathophysiology and potential complications.

References

- 1. Bicarbonate buffer system - Wikipedia [en.wikipedia.org]

- 2. Bicarbonate buffer system | Research Starters | EBSCO Research [ebsco.com]

- 3. demo.nlinvesteert.nl [demo.nlinvesteert.nl]

- 4. Disorders of Acid-Base Balance | Anatomy and Physiology II [courses.lumenlearning.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Physiology, Acid Base Balance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. rk.md [rk.md]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. homework.study.com [homework.study.com]

- 10. Video: Respiratory Regulation of Acid-Base Balance [jove.com]

- 11. Respiratory Regulation of Acid-Base Balance – Animal Physiology [ua.pressbooks.pub]

- 12. 26.4 Acid-Base Balance – Anatomy & Physiology 2e [open.oregonstate.education]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. Arterial blood gas test - Wikipedia [en.wikipedia.org]

- 15. Arterial Blood Gas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Arterial Blood Gas Sampling [ABG Machine Use] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. wwwn.cdc.gov [wwwn.cdc.gov]

- 20. droracle.ai [droracle.ai]

- 21. eclinpath.com [eclinpath.com]

- 22. Understanding Acid-Base Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: Disorders of Acid-Base Balance [jove.com]

- 24. Sodium bicarbonate therapy in patients with metabolic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Should bicarbonate be used to treat metabolic acidosis? [acutecaretesting.org]

- 26. droracle.ai [droracle.ai]

- 27. Metabolic Acidosis Treatment & Management: Approach Considerations, Type 1 Renal Tubular Acidosis, Type 2 Renal Tubular Acidosis [emedicine.medscape.com]

- 28. litfl.com [litfl.com]

A Technical Guide to the Discovery and Scientific History of Sodium Bicarbonate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bicarbonate (NaHCO₃), a compound of significant interest in both historical and contemporary scientific research, has a rich history intertwined with the development of industrial chemistry and the fundamental understanding of physiological acid-base homeostasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and scientific investigation of sodium bicarbonate. It details the evolution of its production from early laboratory synthesis to large-scale industrial methods, such as the Leblanc and Solvay processes. A significant focus is placed on the elucidation of its critical role in physiology, particularly the discovery and mechanics of the bicarbonate buffer system, a cornerstone of acid-base balance in the human body. This paper includes detailed experimental protocols from seminal historical studies, quantitative data on the physicochemical properties of sodium bicarbonate, and its modern applications in cell culture, drug development, and therapeutic research. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its scientific journey and utility.

Early Discovery and Synthesis

The history of sodium bicarbonate is linked to the broader history of alkali salts. Ancient Egyptians utilized natron, a naturally occurring mixture of sodium carbonate and sodium bicarbonate, for cleansing and in mummification processes. However, the isolation and scientific characterization of sodium bicarbonate as a distinct chemical entity occurred much later.

The German pharmacist Valentin Rose the Younger is credited with the discovery of sodium bicarbonate in 1801 in Berlin. While the precise details of his experimental protocol for the initial isolation are not extensively documented in readily available literature, it is understood to have been part of the broader analytical chemistry advancements of the era, distinguishing between carbonate and bicarbonate salts.

Prior to this, in 1791, the French chemist Nicolas Leblanc developed a process for the production of sodium carbonate (soda ash), a precursor for sodium bicarbonate.[1] This was a significant step in making alkali salts more accessible for various applications.

In 1846, two American bakers, John Dwight and Austin Church, established the first factory in the United States to produce baking soda. Their method involved reacting sodium carbonate with carbon dioxide.[1] This marked the beginning of the large-scale commercial availability of sodium bicarbonate.

The Advent of Industrial Production: From Leblanc to Solvay

The demand for soda ash and, consequently, sodium bicarbonate, grew rapidly with the Industrial Revolution, fueling the need for efficient large-scale production methods.

The Leblanc Process

Developed by Nicolas Leblanc in 1791, this process was the first successful industrial method for producing soda ash from common salt (sodium chloride). Though revolutionary, it was a multi-step and highly polluting process.

Experimental Protocol: The Leblanc Process

-

Saltcake Formation: Sodium chloride was heated with sulfuric acid to produce sodium sulfate (B86663) (saltcake) and hydrogen chloride gas.

-

2 NaCl + H₂SO₄ → Na₂SO₄ + 2 HCl

-

-

Black Ash Production: The sodium sulfate was then roasted with crushed limestone (calcium carbonate) and coal (carbon) in a furnace. This produced a solid mixture known as "black ash."

-

Na₂SO₄ + CaCO₃ + 2 C → Na₂CO₃ + CaS + 2 CO₂

-

-

Extraction of Soda Ash: The sodium carbonate was extracted from the black ash with water.

-

Production of Sodium Bicarbonate: The resulting sodium carbonate solution could then be treated with carbon dioxide to precipitate sodium bicarbonate.

-

Na₂CO₃ + CO₂ + H₂O → 2 NaHCO₃

-

The Solvay Process

In the 1860s, the Belgian chemist Ernest Solvay developed a more efficient and less polluting method for producing soda ash, which also yields sodium bicarbonate as an intermediate product. The Solvay process eventually replaced the Leblanc process.[2]

Experimental Protocol: The Solvay Process

-

Ammoniation of Brine: A concentrated solution of sodium chloride (brine) is saturated with ammonia (B1221849).

-

Carbonation: Carbon dioxide is bubbled through the ammoniated brine. This leads to the precipitation of sodium bicarbonate, which is less soluble in the solution than sodium chloride.

-

NaCl + NH₃ + CO₂ + H₂O → NaHCO₃(s) + NH₄Cl

-

-

Filtration: The precipitated sodium bicarbonate is filtered from the ammonium (B1175870) chloride solution.

-

Calcination (for Soda Ash production): The sodium bicarbonate is then heated to produce pure sodium carbonate (soda ash). The carbon dioxide released is recycled back into the carbonation tower.

-

2 NaHCO₃ → Na₂CO₃ + H₂O + CO₂

-

The Solvay process is an elegant example of chemical recycling, as the ammonia is recovered from the ammonium chloride solution by treating it with lime (calcium oxide), which is produced by heating limestone.

The Scientific Revolution in Physiology: The Bicarbonate Buffer System

The scientific importance of sodium bicarbonate extends far beyond its industrial production. In the early 20th century, researchers began to unravel its critical role in maintaining acid-base balance in biological systems.

Henderson and the Concept of Blood Buffering

In 1908, American biochemist Lawrence Joseph Henderson was a pioneer in investigating the regulation of neutrality in the body.[3] He recognized that the carbonic acid/bicarbonate system was crucial for maintaining the pH of the blood.[4] Henderson applied the law of mass action to the dissociation of carbonic acid (H₂CO₃) in the blood.

H₂CO₃ ⇌ H⁺ + HCO₃⁻

He formulated an equation that described the relationship between the concentration of hydrogen ions and the ratio of carbonic acid to bicarbonate.[1]

Hasselbalch and the Logarithmic Transformation

In 1916, Danish physician Karl Albert Hasselbalch, while studying metabolic acidosis, re-expressed Henderson's equation in logarithmic terms, introducing the concept of pH as defined by Søren Sørensen in 1909. This resulted in the now-famous Henderson-Hasselbalch equation:[1]

pH = pKa + log([HCO₃⁻] / [H₂CO₃])

This equation became a fundamental tool in clinical medicine and physiology for understanding and quantifying acid-base disturbances.

Van Slyke's Contributions to Blood Gas Analysis

Donald D. Van Slyke, a chemist at the Rockefeller Institute, made significant contributions to the practical application of these concepts. In the late 1910s, he developed the Van Slyke apparatus, a device for accurately measuring the volume of gases, particularly carbon dioxide, in the blood. This allowed for the quantitative analysis of blood bicarbonate levels and the diagnosis of conditions like acidosis in diabetic patients.[5]

Experimental Protocol: Van Slyke's Manometric Method for Blood CO₂ Content

-

Sample Introduction: A blood plasma sample is introduced into the reaction chamber of the Van Slyke apparatus, which is sealed and evacuated to create a vacuum.

-

Acidification: An acid, such as sulfuric acid or lactic acid, is added to the plasma. This converts all forms of bicarbonate and dissolved CO₂ into gaseous CO₂.

-

Gas Liberation: The apparatus is shaken to ensure the complete liberation of CO₂ from the solution into the vacuum.

-

Measurement: The liberated gas is moved to a calibrated section of the apparatus, and its pressure is measured at a constant volume and temperature.

-

Calculation: Using gas laws, the measured pressure is converted into the volume of CO₂ released from the plasma sample, which is then used to calculate the bicarbonate concentration.

Quantitative Data Summary

The following tables summarize key quantitative data for sodium bicarbonate.

Table 1: Physicochemical Properties of Sodium Bicarbonate

| Property | Value |

| Chemical Formula | NaHCO₃[6] |

| Molar Mass | 84.007 g/mol [7] |

| Appearance | White crystalline solid[8] |

| Density | 2.20 g/cm³[6] |

| Melting Point | Decomposes starting at 50 °C[9] |

| Solubility in Water | 96 g/L at 20 °C[10] |

| pKa₁ (H₂CO₃/HCO₃⁻) | 6.351[11] |

| pKa₂ (HCO₃⁻/CO₃²⁻) | 10.329[11] |

| pH of 0.1 M solution | ~8.3[7] |

Table 2: Effect of Oral Sodium Bicarbonate (0.3 g/kg) on Blood Parameters

| Time Post-Ingestion | Peak Blood pH | Peak Blood [HCO₃⁻] (mmol/L) |

| 60-90 minutes | ~7.49[12] | ~30.9[12] |

| 90-150 minutes | Varies by individual and protocol | Varies by individual and protocol |

Note: Peak times and values can vary based on the ingestion protocol (e.g., with or without food).[12]

Modern Research Applications and Protocols

Sodium bicarbonate remains a vital compound in modern scientific research, with applications ranging from basic cell culture to novel therapeutic strategies.

Cell Culture

Sodium bicarbonate is an essential component of most cell culture media, where it forms a buffer system in conjunction with the CO₂ in the incubator to maintain a stable physiological pH (typically 7.2-7.4).[13]

Experimental Protocol: Preparation of Sodium Bicarbonate Solution for Cell Culture

-

Preparation: To prepare a 7.5% (w/v) sodium bicarbonate solution, dissolve 7.5 g of cell culture-grade sodium bicarbonate powder in 100 mL of sterile, distilled water.[14]

-

Sterilization: The solution should be sterilized by filtration through a 0.22 µm filter.[15] Autoclaving is not recommended as it will cause the bicarbonate to decompose.

-

Storage: Store the sterile solution in a tightly sealed container at 2-8 °C. Exposure to air can cause the pH to change due to the absorption of atmospheric CO₂.[15]

-

Application: Add the sterile sodium bicarbonate solution to the powdered or concentrated cell culture medium as per the manufacturer's instructions to achieve the desired final concentration.

Drug Development and Formulation

In drug development, sodium bicarbonate is used as an excipient in various formulations, particularly in effervescent tablets where its reaction with an acid provides rapid disintegration.[9] It is also used in the formulation of enteric-coated tablets to protect acid-labile drugs from the gastric environment.[16]

Experimental Protocol: Preparation of Sodium Bicarbonate Tablets (Direct Compression)

-

Blending: Sodium bicarbonate is blended with other excipients such as a diluent (e.g., lactose), a binder (e.g., microcrystalline cellulose), and a lubricant (e.g., magnesium stearate).[17]

-

Sieving: The powder blend is passed through a mesh screen to ensure uniformity.[17]

-

Compression: The blend is then compressed into tablets using a single-punch or rotary tablet press.[17]

Cancer Research

A growing area of research is the use of sodium bicarbonate to modulate the acidic tumor microenvironment. The high metabolic rate of cancer cells often leads to localized acidosis, which can promote tumor invasion and drug resistance.[18] By increasing the extracellular pH, sodium bicarbonate has been shown in preclinical studies to enhance the efficacy of certain chemotherapeutic drugs and immunotherapies.[19][20]

Experimental Protocol: In Vivo Study of Sodium Bicarbonate in a Mouse Tumor Model

-

Animal Model: Tumor cells (e.g., 4T1 breast cancer cells) are implanted into mice.[20]

-

Treatment Groups: Mice are divided into groups: control (no treatment), chemotherapy alone (e.g., doxorubicin), sodium bicarbonate alone, and combination therapy.

-

Administration: Sodium bicarbonate can be administered orally (e.g., in drinking water) or via intravenous injection of a liposomal formulation to improve tumor targeting.[20]

-

Monitoring: Tumor growth is monitored over time. At the end of the study, tumors can be excised for further analysis, such as measuring intratumoral pH and assessing immune cell infiltration.[20]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of sodium bicarbonate in physiological systems is through its role in the bicarbonate buffer system. However, recent research has begun to uncover more direct signaling roles.

As depicted above, in the blood, the bicarbonate buffer system neutralizes excess acid, with the resulting CO₂ being expelled by the lungs and bicarbonate levels regulated by the kidneys. More recently, an intracellular signaling pathway has been identified where CO₂ produced during cellular metabolism is converted to bicarbonate, which then activates soluble adenylyl cyclase (sAC).[21] This leads to the production of cyclic AMP (cAMP) and the activation of downstream effectors like EPAC1 and Rap1, ultimately increasing ATP production to meet metabolic demand.[21] This highlights a direct role for bicarbonate as a signaling molecule in cellular energy regulation.

Conclusion